Licofelone

Description

Properties

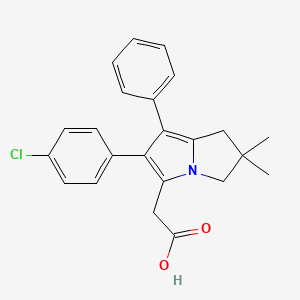

IUPAC Name |

2-[2-(4-chlorophenyl)-6,6-dimethyl-1-phenyl-5,7-dihydropyrrolizin-3-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22ClNO2/c1-23(2)13-19-22(15-6-4-3-5-7-15)21(16-8-10-17(24)11-9-16)18(12-20(26)27)25(19)14-23/h3-11H,12-14H2,1-2H3,(H,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAWXGRJVZSAUSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(C(=C(N2C1)CC(=O)O)C3=CC=C(C=C3)Cl)C4=CC=CC=C4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40166154 | |

| Record name | Licofelone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40166154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

379.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156897-06-2 | |

| Record name | Licofelone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=156897-06-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Licofelone [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0156897062 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Licofelone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04725 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Licofelone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40166154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 156897-06-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LICOFELONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P5T6BYS22Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Chondroprotective Mechanisms of Licofelone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Licofelone, a novel anti-inflammatory agent, exhibits significant potential in the management of osteoarthritis through its unique dual-inhibitory action on both the cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) pathways. This mechanism distinguishes it from traditional non-steroidal anti-inflammatory drugs (NSAIDs) and selective COX-2 inhibitors. In chondrocytes, the primary cells of articular cartilage, this compound's effects extend beyond the simple reduction of inflammatory mediators. It actively modulates catabolic and anabolic processes, thereby exerting a chondroprotective effect. This technical guide provides an in-depth exploration of the molecular mechanisms of action of this compound in chondrocytes, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved.

Core Mechanism of Action: Dual Inhibition of COX and 5-LOX

This compound functions as a competitive inhibitor of both COX-1/COX-2 and 5-LOX enzymes, which are critical in the arachidonic acid cascade.[1][2][3] This dual inhibition leads to a significant reduction in the synthesis of pro-inflammatory prostaglandins (PGE₂) and leukotrienes (LTB₄), key mediators in the pathophysiology of osteoarthritis.[4]

Inhibition of Cyclooxygenase (COX) Pathway

This compound inhibits the COX enzymes, thereby blocking the conversion of arachidonic acid to prostaglandin H₂ (PGH₂), the precursor for various prostaglandins, including PGE₂. PGE₂ is a potent inflammatory mediator that contributes to pain and joint degradation in osteoarthritis.[5][6][7] Interestingly, some research suggests that this compound's primary mechanism for reducing PGE₂ may be through the inhibition of the inducible microsomal prostaglandin E2 synthase-1 (mPGES-1), an enzyme downstream of COX-2.[8]

Inhibition of 5-Lipoxygenase (5-LOX) Pathway

Concurrently, this compound inhibits the 5-LOX enzyme, which catalyzes the conversion of arachidonic acid into 5-hydroperoxyeicosatetraenoic acid (5-HPETE), the precursor for leukotrienes.[4] The subsequent reduction in leukotriene B₄ (LTB₄) is a crucial aspect of this compound's action, as LTB₄ is a potent chemoattractant for inflammatory cells and stimulates the production of pro-inflammatory cytokines such as Interleukin-1β (IL-1β).[4]

Quantitative Data on this compound's Inhibitory Activity

The following tables summarize the available quantitative data on the inhibitory effects of this compound.

| Enzyme | IC₅₀ (µM) | Cell/System | Reference |

| COX (general) | 0.21 | Not specified | [9] |

| 5-LOX | 0.18 | Not specified | [9] |

| COX-1 | 0.8 | Isolated enzyme | [8] |

| COX-2 | > 30 | Isolated enzyme | [8] |

| mPGES-1 | 6 | Microsomes from IL-1β-treated A549 cells | [8] |

| Table 1: IC₅₀ values of this compound for key enzymes in the arachidonic acid pathway. |

| Parameter | Treatment | Effect | Cell/System | Reference |

| MMP-13 Production | IL-1β (100 pg/ml) + this compound (0.3, 1.0, 3.0 µg/ml) | Dose-dependent inhibition | Human osteoarthritic chondrocytes | [10] |

| MMP-13 mRNA Expression | IL-1β (1-100 pg/ml) + this compound (3 µg/ml) | Inhibition | Human osteoarthritic chondrocytes | [10] |

| 5-LOX mRNA Expression | This compound (2.5 or 5.0 mg/kg/day) | Marked reduction | In vivo (dog model of osteoarthritis) | [11] |

| MMP-13, Cathepsin K, ADAMTS-4, ADAMTS-5 mRNA and protein | This compound (2.5 or 5.0 mg/kg/day) | Decreased levels | In vivo (dog model of osteoarthritis) | [11][12] |

| Table 2: Effects of this compound on the expression of catabolic enzymes in chondrocytes. |

Signaling Pathways Modulated by this compound in Chondrocytes

This compound's influence extends to the intracellular signaling pathways that regulate the expression of genes involved in cartilage degradation. A key pathway affected is the p38 mitogen-activated protein kinase (MAPK) pathway.

Downregulation of the p38 MAPK/AP-1 Pathway

In human osteoarthritic chondrocytes stimulated with the pro-inflammatory cytokine IL-1β, this compound has been shown to inhibit the phosphorylation of p38 MAPK.[10] This, in turn, leads to a decrease in the activity of the transcription factor Activator Protein-1 (AP-1), a critical regulator of MMP-13 gene expression.[10]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's effects on chondrocytes.

Primary Human Chondrocyte Isolation and Culture

This protocol is adapted from established methods for isolating chondrocytes from human articular cartilage.[13][14][15][16]

Materials:

-

Human articular cartilage (obtained from surgical waste)

-

Dulbecco's Modified Eagle Medium (DMEM)/F-12

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Collagenase Type II

-

Trypsin-EDTA

-

Phosphate Buffered Saline (PBS)

-

Cell strainer (70 µm)

Procedure:

-

Cartilage Preparation: Aseptically dissect cartilage slices from the underlying bone. Mince the cartilage into small pieces (1-2 mm³).

-

Enzymatic Digestion:

-

Wash the minced cartilage with PBS.

-

Incubate with 0.25% Trypsin-EDTA for 30 minutes at 37°C to remove non-chondrocytic cells.

-

Discard the trypsin solution and wash the cartilage pieces with DMEM/F-12 containing 10% FBS.

-

Digest the cartilage pieces with Collagenase Type II (e.g., 0.2% in DMEM/F-12 with 5% FBS) overnight (16-20 hours) at 37°C with gentle agitation.[13]

-

-

Cell Isolation:

-

Filter the cell suspension through a 70 µm cell strainer to remove undigested tissue.[13]

-

Centrifuge the filtrate at 200 x g for 10 minutes.

-

Wash the cell pellet twice with PBS.

-

-

Cell Culture:

-

Resuspend the chondrocytes in DMEM/F-12 supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Plate the cells in culture flasks at a density of 1-2 x 10⁴ cells/cm².

-

Culture the cells at 37°C in a humidified atmosphere with 5% CO₂. Change the medium every 2-3 days.

-

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol outlines the steps for quantifying the mRNA expression of target genes such as MMP-13, ADAMTS-5, COX-2, and 5-LOX in chondrocytes.[17][18][19][20][21]

Materials:

-

Cultured chondrocytes (treated with this compound or control)

-

RNA extraction kit (e.g., TRIzol or column-based kits)

-

Reverse transcriptase kit

-

qPCR master mix (containing SYBR Green or TaqMan probes)

-

Primers for target and housekeeping genes (e.g., GAPDH, β-actin)

-

Real-time PCR instrument

Procedure:

-

RNA Extraction: Lyse the chondrocytes and extract total RNA according to the manufacturer's protocol of the chosen RNA extraction kit.

-

RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcriptase kit.

-

Real-Time PCR:

-

Prepare the qPCR reaction mixture containing the cDNA template, qPCR master mix, and specific primers for the target and housekeeping genes.

-

Perform the PCR reaction in a real-time PCR instrument.

-

Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative gene expression levels, normalized to the housekeeping gene.

-

Western Blotting for Protein Analysis

This protocol is for the detection and quantification of specific proteins, such as phosphorylated p38 MAPK and MMP-13, in chondrocyte lysates.[22][23][24][25][26]

Materials:

-

Cultured chondrocytes

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (specific to the target proteins)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction: Lyse the chondrocytes in RIPA buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

-

SDS-PAGE and Electrotransfer:

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system. Quantify the band intensities using densitometry software.

Enzyme-Linked Immunosorbent Assay (ELISA) for PGE₂ and LTB₄ Measurement

This protocol describes the quantification of PGE₂ and LTB₄ in the supernatant of cultured chondrocytes.[27][28][29][30][31]

Materials:

-

Chondrocyte culture supernatant

-

Commercially available ELISA kits for PGE₂ and LTB₄

-

Microplate reader

Procedure:

-

Sample Collection: Collect the culture supernatant from chondrocytes treated with this compound or control. Centrifuge to remove any cellular debris.

-

ELISA Procedure:

-

Follow the specific instructions provided with the commercial ELISA kit. Typically, this involves:

-

Adding standards and samples to the antibody-coated microplate wells.

-

Adding a biotinylated detection antibody or an enzyme-conjugated primary antibody.

-

Incubating the plate.

-

Washing the wells to remove unbound reagents.

-

Adding a substrate solution that reacts with the enzyme to produce a colorimetric signal.

-

Stopping the reaction.

-

-

-

Data Analysis:

-

Measure the absorbance of each well using a microplate reader at the specified wavelength.

-

Generate a standard curve using the absorbance values of the standards.

-

Determine the concentration of PGE₂ or LTB₄ in the samples by interpolating their absorbance values on the standard curve.

-

Conclusion

This compound's mechanism of action in chondrocytes is multifaceted, extending beyond its primary role as a dual COX/5-LOX inhibitor. By attenuating the production of pro-inflammatory prostaglandins and leukotrienes, this compound effectively disrupts the inflammatory cascade that drives cartilage degradation in osteoarthritis. Its ability to downregulate the expression of key catabolic enzymes like MMP-13, at least in part through the inhibition of the p38 MAPK signaling pathway, highlights its disease-modifying potential. The experimental protocols detailed herein provide a framework for the continued investigation of this compound and other novel therapeutic agents for the treatment of osteoarthritis. Further research focusing on the long-term effects of this compound on chondrocyte anabolism and the preservation of the extracellular matrix will be crucial in fully elucidating its chondroprotective capabilities.

References

- 1. This compound--clinical update on a novel LOX/COX inhibitor for the treatment of osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. jyoungpharm.org [jyoungpharm.org]

- 3. Activity and potential role of this compound in the management of osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Activity and potential role of this compound in the management of osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of PGE2 in Subchondral Bone Attenuates Osteoarthritis [mdpi.com]

- 6. Inhibition of PGE2 in Subchondral Bone Attenuates Osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. PGE2 activates EP4 in subchondral bone osteoclasts to regulate osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound suppresses prostaglandin E2 formation by interference with the inducible microsomal prostaglandin E2 synthase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound--a novel analgesic and anti-inflammatory agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The regulation of human MMP-13 by this compound, an inhibitor of cyclo-oxygenases and 5-lipoxygenase, in human osteoarthritic chondrocytes is mediated by the inhibition of the p38 MAP kinase signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The protective effect of this compound on experimental osteoarthritis is correlated with the downregulation of gene expression and protein synthesis of several major cartilage catabolic factors: MMP-13, cathepsin K and aggrecanases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Optimization of Protocol for Isolation of Chondrocytes from Human Articular Cartilage - PMC [pmc.ncbi.nlm.nih.gov]

- 14. digibug.ugr.es [digibug.ugr.es]

- 15. Isolation and characterization of human articular chondrocytes from surgical waste after total knee arthroplasty (TKA) - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Chondrocyte isolation from human cartilage [protocols.io]

- 17. The protective effect of this compound on experimental osteoarthritis is correlated with the downregulation of gene expression and protein synthesis of several major cartilage catabolic factors: MMP-13, cathepsin K and aggrecanases - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Expression profiling of metalloproteinases and their inhibitors in synovium and cartilage - PMC [pmc.ncbi.nlm.nih.gov]

- 19. RT-PCR analysis of MMP-9 expression in human articular cartilage chondrocytes and synovial fluid cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Quantitative biomarker analysis of synovial gene expression by real-time PCR - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. pubcompare.ai [pubcompare.ai]

- 23. Western blot analysis [bio-protocol.org]

- 24. CST | Cell Signaling Technology [cellsignal.com]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. interchim.fr [interchim.fr]

- 28. bosterbio.com [bosterbio.com]

- 29. assaygenie.com [assaygenie.com]

- 30. file.elabscience.com [file.elabscience.com]

- 31. abcam.com [abcam.com]

The Dual-Inhibitor Activity of Licofelone: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Licofelone is a novel anti-inflammatory and analgesic agent that exhibits a unique dual-inhibitor mechanism of action. Unlike traditional nonsteroidal anti-inflammatory drugs (NSAIDs) that primarily target cyclooxygenase (COX) enzymes, this compound simultaneously inhibits both the COX and 5-lipoxygenase (5-LOX) pathways of the arachidonic acid cascade. This dual inhibition leads to a broad-spectrum anti-inflammatory effect by reducing the production of both prostaglandins and leukotrienes, key mediators of inflammation and pain. This technical guide provides an in-depth analysis of the dual-inhibitor activity of this compound, including its quantitative inhibitory profile, detailed experimental protocols for its characterization, and a visualization of the relevant signaling pathways.

Core Mechanism of Action

This compound acts as a competitive inhibitor of both cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes.[1] By targeting these two key enzymes in the arachidonic acid metabolism pathway, this compound effectively reduces the synthesis of pro-inflammatory eicosanoids, namely prostaglandins and leukotrienes. This dual action is believed to contribute to its potent anti-inflammatory and analgesic effects, while potentially offering an improved gastrointestinal safety profile compared to traditional NSAIDs that solely inhibit COX enzymes.[2]

Data Presentation: Inhibitory Activity of this compound

The inhibitory potency of this compound against COX-1, COX-2, and 5-LOX has been determined in various in vitro assays. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

| Enzyme Target | IC50 (µM) | Assay System |

| COX-1 | 0.8 | Isolated enzyme assay |

| COX-2 | >30 | Isolated enzyme assay |

| 5-LOX | 0.18 | Not specified |

| Leukotriene C4 formation | 3.8 | Polymorphonuclear leukocyte/platelet co-culture |

Experimental Protocols

In Vitro COX-1 and COX-2 Inhibition Assay (Human Whole Blood Assay)

This assay determines the inhibitory effect of this compound on COX-1 and COX-2 activity in a physiologically relevant human whole blood matrix.

Materials:

-

Freshly drawn human venous blood collected in heparinized tubes.

-

This compound (test compound).

-

Lipopolysaccharide (LPS) from E. coli.

-

Phosphate-buffered saline (PBS).

-

Enzyme immunoassay (EIA) kits for Prostaglandin E2 (PGE2) and Thromboxane B2 (TXB2).

-

Incubator, centrifuge, and microplate reader.

Protocol:

-

COX-2 Induction: To measure COX-2 activity, aliquots of heparinized whole blood are incubated with LPS (e.g., 10 µg/mL) for 24 hours at 37°C to induce COX-2 expression in monocytes.[3]

-

COX-1 Activity: To measure COX-1 activity, whole blood is used without LPS stimulation, as COX-1 is constitutively expressed in platelets.[3]

-

Inhibitor Incubation: Various concentrations of this compound (or vehicle control) are added to the blood samples and incubated for a specified period (e.g., 60 minutes) at 37°C before the addition of a stimulus.[4]

-

Stimulation and Termination:

-

For COX-2, the LPS-induced blood is further incubated.

-

For COX-1, coagulation is initiated to stimulate platelet TXB2 production.

-

-

Sample Collection: The blood is centrifuged to separate plasma (for PGE2 measurement) or serum (for TXB2 measurement).[5]

-

Quantification: The concentrations of PGE2 (as a marker of COX-2 activity) and TXB2 (as a marker of COX-1 activity) in the plasma/serum are determined using specific EIA kits according to the manufacturer's instructions.[4]

-

Data Analysis: The percentage of inhibition for each this compound concentration is calculated relative to the vehicle control, and the IC50 value is determined by non-linear regression analysis.

In Vitro 5-Lipoxygenase Inhibition Assay (Isolated Human Neutrophils)

This assay evaluates the inhibitory effect of this compound on 5-LOX activity in isolated human polymorphonuclear leukocytes (neutrophils).

Materials:

-

Freshly drawn human venous blood.

-

Dextran and Ficoll-Paque for neutrophil isolation.

-

This compound (test compound).

-

Calcium ionophore A23187.

-

Arachidonic acid.

-

Methanol for reaction termination.

-

High-performance liquid chromatography (HPLC) system.

-

Leukotriene C4 (LTC4) standard.

Protocol:

-

Neutrophil Isolation: Human neutrophils are isolated from whole blood using dextran sedimentation and Ficoll-Paque density gradient centrifugation.[6]

-

Cell Incubation: The isolated neutrophils are resuspended in a suitable buffer and pre-incubated with various concentrations of this compound (or vehicle control) for a defined period (e.g., 15 minutes) at 37°C.[6]

-

Stimulation: 5-LOX activity is stimulated by the addition of calcium ionophore A23187 and arachidonic acid.[6]

-

Reaction Termination: The reaction is stopped after a specific time (e.g., 10 minutes) by the addition of cold methanol.[6]

-

Sample Preparation: The samples are centrifuged, and the supernatants are collected for analysis.

-

Quantification: The amount of 5-LOX products, such as LTC4, is quantified by reverse-phase HPLC.[7]

-

Data Analysis: The percentage of inhibition for each this compound concentration is calculated compared to the vehicle control, and the IC50 value is determined.

Signaling Pathways and Experimental Workflows

Arachidonic Acid Cascade and the Dual Inhibition by this compound

Caption: Dual inhibition of COX and 5-LOX pathways by this compound.

Experimental Workflow for In Vitro Inhibition Assays

Caption: Workflow for determining the inhibitory activity of this compound.

Conclusion

This compound's dual inhibition of both COX and 5-LOX pathways represents a significant advancement in the development of anti-inflammatory and analgesic therapies. By simultaneously blocking the production of prostaglandins and leukotrienes, this compound offers a comprehensive approach to managing inflammation. The data and protocols presented in this guide provide a technical foundation for researchers and drug development professionals to further explore the therapeutic potential of this unique dual-inhibitor.

References

- 1. researchgate.net [researchgate.net]

- 2. Activity and potential role of this compound in the management of osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. The biochemical selectivity of novel COX-2 inhibitors in whole blood assays of COX-isozyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Limitation of the in vitro whole blood assay for predicting the COX selectivity of NSAIDs in clinical use - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structural and mechanistic insights into 5-lipoxygenase inhibition by natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound, a dual lipoxygenase-cyclooxygenase inhibitor, downregulates polymorphonuclear leukocyte and platelet function - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Discovery and Synthesis of Licofelone

Abstract

This compound, with the chemical name [6-(4-Chlorophenyl)-2,2-dimethyl-7-phenyl-2,3-dihydro-1H-pyrrolizin-5-yl]acetic acid, is a novel analgesic and anti-inflammatory agent.[1][2] It distinguishes itself as a dual inhibitor of both cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) pathways.[2][3] This dual-action mechanism allows it to simultaneously suppress the production of prostaglandins (PGs) and leukotrienes (LTs), key mediators in the inflammatory cascade.[4][5] Developed by Merckle GmbH in collaboration with EuroAlliance partners Alfa Wassermann and Lacer, this compound (also known as ML3000) has been investigated primarily for the management of osteoarthritis (OA).[3][6] Clinical studies have suggested that this compound is at least as effective as traditional nonsteroidal anti-inflammatory drugs (NSAIDs) and COX-2 inhibitors, like naproxen and celecoxib, but with a potentially superior gastrointestinal safety profile.[5][6][7] This guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and key experimental data related to this compound.

Discovery and Development

This compound emerged from the pursuit of anti-inflammatory agents with improved safety profiles compared to traditional NSAIDs. The primary limitation of NSAIDs is their propensity to cause gastrointestinal side effects, which is attributed to the inhibition of the constitutive COX-1 enzyme.[5] While the development of selective COX-2 inhibitors was a step forward, concerns about cardiovascular risks later emerged.

The rationale behind this compound's development was to target both the COX and 5-LOX pathways.[5] Traditional NSAIDs, by blocking the COX pathway, can lead to a "shunting" of arachidonic acid metabolism towards the 5-LOX pathway, potentially increasing the production of pro-inflammatory leukotrienes.[5] By inhibiting both pathways, this compound was designed to provide potent anti-inflammatory and analgesic effects while mitigating the gastrointestinal issues associated with NSAIDs and potentially offering a better overall safety profile.[4][5]

This compound was developed by the German pharmaceutical company Merckle GmbH, along with its EuroAlliance partners Alfa Wassermann and Lacer.[3][6] It has undergone extensive preclinical and clinical evaluation, including Phase III trials for the treatment of osteoarthritis.[2][3][8]

Mechanism of Action: Dual COX/5-LOX Inhibition

This compound acts as a competitive inhibitor of both COX and 5-LOX enzymes, which are crucial for the metabolism of arachidonic acid.[5]

-

Cyclooxygenase (COX) Inhibition : this compound inhibits both COX-1 and COX-2 isoforms.[7] Inhibition of COX-2 is responsible for its anti-inflammatory and analgesic effects by blocking the conversion of arachidonic acid to prostaglandins like PGE2.[1]

-

5-Lipoxygenase (5-LOX) Inhibition : By inhibiting 5-LOX, this compound prevents the synthesis of leukotrienes, such as LTB4.[5] Leukotrienes are potent chemoattractants for inflammatory cells and contribute to inflammation and bronchoconstriction.[5]

This dual inhibition is believed to be the reason for its excellent gastrointestinal tolerability, as it avoids the shunting of arachidonic acid to the 5-LOX pathway.[5] Furthermore, studies suggest that this compound's mechanism may involve interference with the 5-lipoxygenase-activating protein (FLAP).[9]

Caption: Mechanism of this compound on the Arachidonic Acid Pathway.

Synthesis of this compound

Several synthetic routes for this compound have been described. A practical and efficient method involves a multi-step process starting from commercially available materials. One reported synthesis involves the Friedel-Crafts acylation of (2) with oxalyl chloride followed by a Wolff-Kishner reduction.[1]

Another described procedure involves the condensation of 4-chloro-3,3-dimethyl-butyronitrile with a benzyl Grignard reagent to form the unstable 5-benzyl-3,3-dimethyl-3,4-dihydro-2H-pyrrole (1). This intermediate is then cyclized with 2-bromo-1-(4-chlorophenyl)ethanone.[1]

Caption: Generalized workflow for the synthesis of this compound.

Quantitative Data

In Vitro Inhibitory Activity

This compound demonstrates a balanced inhibition of both COX and 5-LOX enzymes. The IC50 values represent the concentration of the drug required to inhibit 50% of the enzyme's activity.

| Enzyme Target | IC50 Value (μM) | Notes |

| COX-1 | Varies by assay | Competitive inhibitor.[7] |

| COX-2 | Varies by assay | Competitive inhibitor.[7] |

| 5-LOX | 1.7 | In Ca2+-ionophore-activated polymorphonuclear leukocytes (PMNL).[9] |

Note: Specific IC50 values can vary significantly depending on the assay conditions, substrate concentrations, and enzyme source.

Clinical Efficacy and Safety Data

Clinical trials have compared this compound to standard NSAIDs like naproxen and COX-2 inhibitors like celecoxib in patients with osteoarthritis.

| Study Comparison | Duration | Key Efficacy Outcomes | Key Safety Outcomes (Gastrointestinal) |

| This compound (200 mg bid) vs. Naproxen (500 mg bid) | 12 Weeks | Similar improvement in WOMAC scores (69.4% responders for this compound vs. 68.4% for naproxen).[6] | Fewer GI adverse events for this compound (13.9%) vs. naproxen (26.3%).[5] |

| This compound (100/200 mg bid) vs. Naproxen (500 mg bid) | 52 Weeks | At least as effective as naproxen.[5] | Superior tolerability with fewer adverse events for this compound.[5] |

| This compound (200 mg bid) vs. Celecoxib (200 mg od) | 12 Weeks | As effective as celecoxib.[5] | Better tolerability with a lower incidence of adverse events for this compound.[5] |

| This compound vs. Naproxen (Endoscopy study in healthy volunteers) | 4 Weeks | N/A | Gastric scores similar to placebo and significantly better than naproxen. No ulcers in the this compound group vs. 20% in the naproxen group.[6] |

| This compound vs. Naproxen (MRI study) | 24 Months | Equally effective in reducing OA symptoms. | This compound significantly reduced cartilage volume loss over time compared to naproxen.[10] |

WOMAC = Western Ontario and McMaster Universities Osteoarthritis Index.

Experimental Protocols

Protocol: A Novel Practical Synthesis of this compound

This protocol is a generalized representation based on described synthetic strategies.[11]

-

Preparation of 2-benzyl-4,4-dimethyl-1-pyrroline (Intermediate 1):

-

This step can be achieved through a base-catalyzed carbon-nitrogen double bond migration in specific Schiff bases, followed by acid hydrolysis and cyclization.

-

-

Synthesis of the Pyrrolizine Core (Intermediate 2):

-

The unstable 2-benzyl-4,4-dimethyl-1-pyrroline is transformed via a known procedure involving reaction with an appropriate bromo-acetyl compound (e.g., 2-bromo-1-(4-chlorophenyl)ethanone) in the presence of a base like sodium bicarbonate in an ethanol/water mixture.[1]

-

-

Introduction of the Acetic Acid Moiety:

-

The pyrrolizine core is then transformed to a this compound ester. One method utilizes Fenton's reagent.

-

-

Final Hydrolysis:

-

The resulting ester is hydrolyzed under basic or acidic conditions to yield the final product, this compound.

-

-

Purification:

-

The final compound is purified using standard techniques such as recrystallization or column chromatography. Characterization is performed using methods like NMR, Mass Spectrometry, and HPLC.

-

Protocol: In Vitro COX/5-LOX Inhibition Assay

This protocol describes a general workflow for determining the inhibitory activity of a compound like this compound.

Caption: General workflow for an in vitro enzyme inhibition assay.

-

Enzyme Preparation : Purified recombinant human COX-1, COX-2, or 5-LOX enzymes are used.

-

Compound Preparation : this compound is dissolved in a suitable solvent (e.g., DMSO) and diluted to a range of test concentrations.

-

Assay Procedure :

-

The enzyme is pre-incubated with either this compound or vehicle control for a specified time (e.g., 15 minutes) at room temperature in an appropriate assay buffer.

-

The reaction is initiated by adding the substrate, arachidonic acid.

-

The reaction mixture is incubated for a defined period (e.g., 10 minutes) at 37°C.

-

The reaction is terminated by adding a stop solution (e.g., a strong acid).

-

-

Detection : The amount of product formed (e.g., Prostaglandin G2 for COX assays) is measured. This can be done using various methods, such as fluorometric screening kits, ELISA, or LC-MS.[12]

-

Data Analysis : The percentage of enzyme inhibition is calculated for each concentration of this compound relative to the vehicle control. The IC50 value is determined by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.

Conclusion

This compound represents a significant development in the field of anti-inflammatory drugs. Its unique dual-action mechanism of inhibiting both COX and 5-LOX pathways provides a strong therapeutic rationale for its use in inflammatory conditions like osteoarthritis.[1] The available clinical data indicate that it combines robust efficacy, comparable to that of established NSAIDs and COX-2 inhibitors, with a superior gastrointestinal safety profile.[7] Furthermore, preclinical and clinical evidence suggesting potential disease-modifying effects, such as cartilage protection, makes this compound a compound of continued interest for researchers and drug development professionals.[10] The synthetic pathways and assay methodologies outlined provide a technical foundation for further investigation and development of this class of dual-action anti-inflammatory agents.

References

- 1. rroij.com [rroij.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. go.drugbank.com [go.drugbank.com]

- 4. This compound as a Dual COX/5-LOX Inhibitor: A Comprehensive Review of Its Physicochemical, Pharmacological, and Therapeutic Profiles in Osteoarthritis and Neurodegenerative Disorders. [bpsa.journals.ekb.eg]

- 5. Activity and potential role of this compound in the management of osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound - Novel Analgesic and Anti-Inflammatory Agent for Osteoarthritis - Clinical Trials Arena [clinicaltrialsarena.com]

- 7. This compound--clinical update on a novel LOX/COX inhibitor for the treatment of osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The molecular mechanism of the inhibition by this compound of the biosynthesis of 5-lipoxygenase products - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Protective effects of this compound, a 5-lipoxygenase and cyclo-oxygenase inhibitor, versus naproxen on cartilage loss in knee osteoarthritis: a first multicentre clinical trial using quantitative MRI - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis, Evaluation of Enzyme Inhibition and Redox Properties of Potential Dual COX-2 and 5-LOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Profile of Licofelone: A Dual Inhibitor of Cyclooxygenase and 5-Lipoxygenase

For Immediate Release

[City, State] – [Date] – This technical guide provides a comprehensive overview of the pharmacological profile of Licofelone, a novel anti-inflammatory agent. Designed for researchers, scientists, and professionals in drug development, this document details the compound's mechanism of action, pharmacokinetics, and pharmacodynamics, supported by quantitative data, detailed experimental protocols, and visual representations of its molecular interactions.

Introduction

This compound, chemically known as [2,2-dimethyl-6-(4-chlorophenyl)-7-phenyl-2,3-dihydro-1H-pyrrolizine-5-yl] acetic acid, is a potent and balanced dual inhibitor of the cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) pathways. This dual-action mechanism distinguishes it from traditional nonsteroidal anti-inflammatory drugs (NSAIDs) and selective COX-2 inhibitors, offering a potentially improved therapeutic window with enhanced gastrointestinal safety. Initially developed for the management of osteoarthritis, this compound has demonstrated significant analgesic, anti-inflammatory, and antipyretic properties in preclinical and clinical studies.

Mechanism of Action

This compound exerts its anti-inflammatory effects by competitively inhibiting key enzymes in the arachidonic acid cascade: cyclooxygenase (both COX-1 and COX-2 isoforms) and 5-lipoxygenase. This dual inhibition leads to a reduction in the synthesis of pro-inflammatory mediators, including prostaglandins (PGs) and leukotrienes (LTs). By simultaneously targeting both pathways, this compound not only mitigates inflammation and pain but also potentially avoids the shunting of arachidonic acid metabolism towards the leukotriene pathway, a phenomenon associated with the gastrointestinal side effects of some NSAIDs.

dot

Caption: Dual Inhibition of Arachidonic Acid Cascade by this compound.

Quantitative Pharmacological Data

The following tables summarize the key quantitative parameters of this compound's pharmacological profile.

Table 1: In Vitro Enzyme Inhibition

| Enzyme Target | IC50 Value (µM) | Reference |

| Cyclooxygenase (COX) | 0.21 | |

| Cyclooxygenase-1 (COX-1) | 0.8 | |

| Cyclooxygenase-2 (COX-2) | > 30 | |

| 5-Lipoxygenase (5-LOX) | 0.18 | |

| Microsomal Prostaglandin E2 Synthase-1 (mPGES-1) | 6 |

Note: IC50 values can vary between different experimental setups. The data presented here are from multiple sources and highlight this compound's potent and balanced inhibition of the COX and 5-LOX pathways, with a notable inhibitory effect on mPGES-1.

Table 2: In Vivo Efficacy in Animal Models

| Experimental Model | Species | Endpoint | ED50 (mg/kg, p.o.) | Reference |

| Carrageenan-induced Paw Edema | Rat | Anti-inflammatory | 11.22 - 27.07 | |

| Randall-Selitto Hyperalgesia Assay | Rat | Analgesic | 39.5 - 55.8 | |

| Acetic Acid-induced Writhing | Mouse | Analgesic | 31.33 |

Pharmacokinetics

Metabolism

This compound is metabolized in the liver primarily through the cytochrome P450 (CYP) system. In vitro studies using human liver microsomes have identified several CYP isoenzymes involved in its metabolism, including CYP2C8, CYP2J2, CYP2D6, CYP2C9, CYP3A4, and CYP2C19. The major metabolites identified are hydroxylated forms, designated as M2 and M4. CYP2J2 appears to be the primary enzyme responsible for the formation of the M2 metabolite.

Experimental Protocols

Detailed methodologies for key preclinical assays used to characterize the anti-inflammatory and analgesic properties of this compound are provided below.

Carrageenan-Induced Paw Edema in Rats

This widely used model assesses the acute anti-inflammatory activity of a compound.

Protocol:

-

Animal Preparation: Male Wistar rats (150-200g) are fasted overnight with free access to water.

-

Compound Administration: this compound or a vehicle control is administered orally (p.o.) at a predetermined time (e.g., 60 minutes) before the induction of inflammation.

-

Induction of Edema: A 1% solution of carrageenan in saline (0.1 mL) is injected into the sub-plantar region of the right hind paw.

-

Measurement of Paw Volume: Paw volume is measured using a plethysmometer immediately before carrageenan injection and at regular intervals (e.g., 1, 2, 3, and 4 hours) post-injection.

-

Data Analysis: The percentage inhibition of edema is calculated for each group relative to the vehicle control group.

dot

Caption: Workflow for Carrageenan-Induced Paw Edema Assay.

Randall-Selitto Test for Analgesia in Rats

This test measures the analgesic efficacy of a compound by assessing the withdrawal threshold to a mechanical stimulus.

Protocol:

-

Animal Preparation: Male Wistar rats (150-200g) are used. Inflammation is induced in one hind paw, typically by an intraplantar injection of a phlogistic agent like Freund's complete adjuvant or carrageenan.

-

Compound Administration: this compound or a vehicle control is administered orally at a specified time before testing.

-

Measurement of Nociceptive Threshold: A mechanical pressure is applied to the inflamed paw using a specialized apparatus (analgesy-meter). The pressure is gradually increased until the rat exhibits a withdrawal response (e.g., flinching or vocalization).

-

Data Recording: The pressure at which the withdrawal response occurs is recorded as the pain threshold.

-

Data Analysis: The increase in pain threshold in the drug-treated group is compared to the vehicle-treated group to determine the analgesic effect.

dot

Caption: Workflow for the Randall-Selitto Analgesia Test.

Conclusion

This compound presents a unique pharmacological profile as a dual inhibitor of both the cyclooxygenase and 5-lipoxygenase pathways. This mechanism of action translates to potent anti-inflammatory and analgesic effects with a favorable gastrointestinal safety profile compared to traditional NSAIDs. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for further research and development of this promising therapeutic agent. The continued investigation of this compound and similar dual-pathway inhibitors may lead to significant advancements in the management of inflammatory conditions.

The Dual Inhibitory Action of Licofelone on Prostaglandin and Leukotriene Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Licofelone, a novel anti-inflammatory agent, exhibits a unique mechanism of action by competitively inhibiting both the cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) pathways of arachidonic acid metabolism. This dual inhibition leads to a balanced reduction in the synthesis of pro-inflammatory prostaglandins and leukotrienes, offering a therapeutic advantage over traditional non-steroidal anti-inflammatory drugs (NSAIDs) and selective COX-2 inhibitors. This technical guide provides an in-depth analysis of this compound's effects on prostaglandin and leukotriene synthesis, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying biochemical pathways and experimental workflows.

Introduction

Inflammation is a complex biological response mediated by a variety of signaling molecules, among which prostaglandins and leukotrienes play a central role. These lipid mediators, derived from the metabolism of arachidonic acid, are implicated in the pathophysiology of numerous inflammatory conditions, including osteoarthritis. Conventional NSAIDs primarily target the COX enzymes (COX-1 and COX-2), thereby inhibiting prostaglandin synthesis. While effective in reducing inflammation and pain, this selective inhibition can lead to an overproduction of leukotrienes, contributing to gastrointestinal side effects. This compound emerges as a promising therapeutic agent by simultaneously targeting both COX and 5-LOX enzymes, thus offering a broader and potentially safer anti-inflammatory profile.

Mechanism of Action: Dual Inhibition of COX and 5-LOX

This compound acts as a competitive inhibitor of both cyclooxygenase and 5-lipoxygenase enzymes, the key catalysts in the two major pathways of arachidonic acid metabolism. By blocking these enzymes, this compound effectively curtails the production of a wide array of pro-inflammatory eicosanoids.

The Arachidonic Acid Cascade

The signaling pathway begins with the release of arachidonic acid from the cell membrane phospholipids by phospholipase A2. Once liberated, arachidonic acid is available as a substrate for two major enzymatic pathways:

-

Cyclooxygenase (COX) Pathway: The COX enzymes (COX-1 and COX-2) convert arachidonic acid into prostaglandin H2 (PGH2), the precursor for various prostaglandins (e.g., PGE2, PGI2, PGD2) and thromboxane A2 (TXA2). These molecules are involved in inflammation, pain, fever, and platelet aggregation.

-

5-Lipoxygenase (5-LOX) Pathway: The 5-LOX enzyme, in conjunction with the 5-lipoxygenase-activating protein (FLAP), converts arachidonic acid into 5-hydroperoxyeicosatetraenoic acid (5-HPETE), which is subsequently transformed into leukotriene A4 (LTA4). LTA4 is the precursor for leukotriene B4 (LTB4), a potent chemoattractant for neutrophils, and the cysteinyl leukotrienes (LTC4, LTD4, LTE4), which are involved in bronchoconstriction and increased vascular permeability.

The dual inhibitory action of this compound on both these pathways is depicted in the following signaling pathway diagram.

Quantitative Analysis of Inhibition

The inhibitory potency of this compound on COX and 5-LOX enzymes has been quantified in various in vitro and cellular assays. The half-maximal inhibitory concentration (IC50) values provide a standardized measure of its efficacy.

Table 1: In Vitro Inhibitory Activity of this compound

| Enzyme Target | Assay System | IC50 (µM) | Reference |

| Cyclooxygenase (COX) | Not specified | 0.21 | |

| 5-Lipoxygenase (5-LOX) | Not specified | 0.18 | |

| COX-1 | Isolated Enzyme | 0.8 | |

| COX-2 | Isolated Enzyme | > 30 | |

| Microsomal PGE2 Synthase-1 (mPGES-1) | Microsomes from IL-1β-treated A549 cells | 6 |

Table 2: Cellular Inhibitory Activity of this compound

| Cell Type | Stimulus | Measured Product | IC50 (µM) | Reference |

| A549 cells | Calcimycin (A23187) + Arachidonic Acid | PGE2 | < 1 | |

| Human Mesangial Cells | Interleukin-18 | PGE2 | Dose-dependent inhibition | |

| Human Mesangial Cells | Interleukin-18 | Leukotrienes | Dose-dependent inhibition | |

| HCA-7 Colon Cancer Cells | - | Cell Viability | 72 (48h) |

Experimental Protocols

This section details the methodologies employed in key experiments to evaluate the effects of this compound on prostaglandin and leukotriene synthesis.

In Vitro Enzyme Inhibition Assays

These assays utilize purified enzymes to determine the direct inhibitory effect of this compound.

Protocol 4.1.1: Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

-

Objective: To determine the IC50 values of this compound for COX-1 and COX-2.

-

Materials: Purified ovine COX-1 or human recombinant COX-2, arachidonic acid (substrate), Tris-HCl buffer, hematin (cofactor), test compound (this compound), and a method for detecting prostaglandin formation (e.g., EIA, radioimmunoassay, or oxygen consumption measurement).

-

Procedure:

-

The purified COX enzyme is pre-incubated with various concentrations of this compound or vehicle control in Tris-HCl buffer containing hematin for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

The enzymatic reaction is initiated by the addition of arachidonic acid.

-

The reaction is allowed to proceed for a defined period (e.g., 2 minutes).

-

The reaction is terminated, and the amount of prostaglandin (e.g., PGE2) produced is quantified using a suitable detection method.

-

The percentage of inhibition at each this compound concentration is calculated relative to the vehicle control.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

-

Protocol 4.1.2: 5-Lipoxygenase (5-LOX) Inhibition Assay

-

Objective: To determine the IC50 value of this compound for 5-LOX.

-

Materials: Purified human recombinant 5-LOX, arachidonic acid, calcium chloride, ATP, test compound (this compound), and a method for detecting leukotriene formation (e.g., spectrophotometry measuring the formation of conjugated dienes at 234 nm, or HPLC).

-

Procedure:

-

Purified 5-LOX is pre-incubated with various concentrations of this compound or vehicle control in a suitable buffer containing calcium and ATP.

-

The reaction is initiated by the addition of arachidonic acid.

-

The formation of leukotrienes is monitored over time by measuring the increase in absorbance at 234 nm or by quantifying specific leukotrienes using HPLC.

-

The initial reaction rates are calculated for each this compound concentration.

-

The percentage of inhibition is determined, and the IC50 value is calculated as described for the COX assay.

-

Cellular Assays for Prostaglandin and Leukotriene Synthesis

These assays use whole cells to assess the effect of this compound in a more physiologically relevant context.

Protocol 4.2.1: Human Whole Blood Assay

-

Objective: To evaluate the inhibitory effect of this compound on COX-1, COX-2, and 5-LOX activity in a complex biological matrix.

-

Materials: Freshly drawn human venous blood, heparin (anticoagulant), lipopolysaccharide (LPS) to induce COX-2, calcium ionophore A23187 to stimulate 5-LOX, test compound (this compound), and ELISA or LC-MS/MS for eicosanoid quantification.

-

Procedure:

-

Heparinized whole blood is pre-incubated with various concentrations of this compound or vehicle.

-

For COX-2/PGE2: The blood is stimulated with LPS for 24 hours to induce COX-2 expression and subsequent PGE2 production.

-

For 5-LOX/LTB4: The blood is stimulated with calcium ionophore A23187 for a shorter duration (e.g., 1 hour) to induce LTB4 synthesis.

-

The reactions are stopped by centrifugation to separate plasma.

-

The concentrations of PGE2 and LTB4 in the plasma are measured using specific ELISA kits or by LC-MS/MS.

-

IC50 values are calculated based on the dose-dependent inhibition of eicosanoid synthesis.

-

Protocol 4.2.2: A549 Cell Prostaglandin E2 Synthesis Assay

-

Objective: To assess the effect of this compound on IL-1β-induced PGE2 synthesis in a human lung adenocarcinoma cell line.

-

Materials: A549 cells, cell culture medium, Interleukin-1β (IL-1β) to induce COX-2 and mPGES-1, arachidonic acid, test compound (this compound), and an ELISA kit for PGE2.

-

Procedure:

-

A549 cells are cultured to near confluence in appropriate cell culture plates.

-

The cells are pre-treated with various concentrations of this compound or vehicle for a specified time.

-

The cells are then stimulated with IL-1β to induce the expression of COX-2 and mPGES-1.

-

After an incubation period, exogenous arachidonic acid is added to initiate prostaglandin synthesis.

-

The cell culture supernatant is collected, and the concentration of PGE2 is determined using a specific ELISA kit.

-

The dose-dependent inhibition of PGE2 synthesis by this compound is used to determine its cellular potency.

-

Analytical Methods for Eicosanoid Quantification

Accurate quantification of prostaglandins and leukotrienes is crucial for evaluating the efficacy of inhibitors.

Protocol 4.3.1: High-Performance Liquid Chromatography (HPLC)

-

Principle: HPLC separates different eicosanoids based on their physicochemical properties, allowing for their individual quantification.

-

Sample Preparation: Cell culture supernatants or plasma samples are subjected to solid-phase extraction (SPE) to concentrate the eicosanoids and remove interfering substances.

-

Chromatographic Conditions:

-

Column: A reverse-phase C18 column is typically used.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., water with a small percentage of acetic or formic acid) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed.

-

Detection: UV detection at specific wavelengths (e.g., 235 nm for leukotrienes with conjugated dienes) or, more sensitively and specifically, tandem mass spectrometry (LC-MS/MS) is used.

-

-

Quantification: The concentration of each eicosanoid is determined by comparing its peak area to that of a known amount of an internal standard.

Protocol 4.3.2: Enzyme-Linked Immunosorbent Assay (ELISA)

-

Principle: ELISA is a highly sensitive and specific immunoassay that utilizes antibodies to detect and quantify specific eicosanoids.

-

Procedure (Competitive ELISA):

-

A microplate is coated with an antibody specific to the eicosanoid of interest (e.g., PGE2).

-

The sample or standard is added to the wells, along with a fixed amount of enzyme-labeled eicosanoid (tracer).

-

The eicosanoid in the sample and the tracer compete for binding to the antibody.

-

After an incubation period, the unbound components are washed away.

-

A substrate for the enzyme is added, and the resulting color development is measured using a microplate reader.

-

The concentration of the eicosanoid in the sample is inversely proportional to the signal intensity and is determined by comparison to a standard curve.

-

Visualizing Experimental Workflows

The following diagrams illustrate the typical workflows for evaluating the inhibitory activity of this compound.

Conclusion

This compound's dual inhibitory action on both the cyclooxygenase and 5-lipoxygenase pathways represents a significant advancement in anti-inflammatory therapy. By providing a balanced suppression of prostaglandin and leukotriene synthesis, it holds the potential for improved efficacy and a more favorable safety profile compared to existing anti-inflammatory agents. The quantitative data and detailed experimental protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals engaged in the study of this compound and other dual COX/5-LOX inhibitors. Further research into the nuanced effects of this compound on the complex network of inflammatory mediators will continue to elucidate its full therapeutic potential.

In Vitro Models for Studying Licofelone's Effects: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Licofelone, a novel analgesic and anti-inflammatory agent, has garnered significant interest for its unique dual inhibitory action against both cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) pathways.[1][2] This balanced inhibition of key enzymes in the arachidonic acid cascade positions this compound as a promising therapeutic candidate for conditions such as osteoarthritis, with a potentially improved gastrointestinal safety profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).[3] Furthermore, emerging evidence suggests its potential in neuroprotective and anti-cancer applications.[2][4]

This technical guide provides an in-depth overview of the in vitro models and experimental protocols used to characterize the pharmacological effects of this compound. It is designed to equip researchers, scientists, and drug development professionals with the necessary information to design and execute robust in vitro studies to further elucidate the mechanisms of action and therapeutic potential of this compound and related compounds.

Mechanism of Action: A Multi-Targeted Approach

This compound exerts its primary anti-inflammatory effects by inhibiting key enzymes involved in the conversion of arachidonic acid into pro-inflammatory mediators. Unlike traditional NSAIDs that selectively target COX enzymes, this compound's broader inhibitory profile offers a more comprehensive blockade of inflammatory pathways.

The primary targets of this compound include:

-

Cyclooxygenase-1 (COX-1): A constitutively expressed enzyme involved in physiological functions such as gastrointestinal protection and platelet aggregation.[3]

-

Cyclooxygenase-2 (COX-2): An inducible enzyme that is upregulated during inflammation and is a primary target for anti-inflammatory drugs.[3]

-

5-Lipoxygenase (5-LOX): The key enzyme in the biosynthesis of leukotrienes, which are potent mediators of inflammation and allergic responses.[3]

-

Microsomal Prostaglandin E2 Synthase-1 (mPGES-1): An inducible enzyme that works downstream of COX-2 to specifically produce prostaglandin E2 (PGE2), a key inflammatory mediator.[5][6]

By inhibiting these enzymes, this compound effectively reduces the production of prostaglandins and leukotrienes, thereby mitigating the inflammatory response.

Quantitative Data Presentation: In Vitro Inhibitory Activity

The following tables summarize the in vitro inhibitory activity of this compound against its primary targets in various experimental systems. These data provide a quantitative basis for comparing its potency across different enzymes and cell types.

| Target Enzyme | In Vitro System | IC50 (µM) | Reference |

| COX-1 | Isolated Ovine COX-1 | 0.8 | [5] |

| COX-2 | Isolated Human Recombinant COX-2 | > 30 | [5] |

| Cell-free system | 0.21 | [7] | |

| 5-LOX | Cell-free system | 0.18 | [7] |

| Human 5-LOX | 2.13 | [8] | |

| Mouse 5-LOX | 2.34 | [8] | |

| Rat 5-LOX | 0.64 | [8] | |

| mPGES-1 | Microsomes from IL-1β-treated A549 cells | 6 | [5][6] |

| Human mPGES-1 | 14.04 | [8] | |

| Rat mPGES-1 | 12.3 | [8] |

| Cell Line | Assay | IC50 (µM) | Reference |

| HCA-7 (Colon Cancer) | Cell Viability (48h) | 72 ± 3.6 | [9] |

| A549 (Lung Carcinoma) | PGE2 Formation | < 1 | [5] |

Experimental Protocols

This section provides detailed methodologies for key in vitro experiments to assess the effects of this compound.

Cyclooxygenase (COX-1 and COX-2) Inhibition Assay (Enzyme-based)

This protocol outlines a method to determine the direct inhibitory effect of this compound on purified COX-1 and COX-2 enzymes.

Materials:

-

Purified ovine COX-1 or human recombinant COX-2 enzyme

-

Tris-HCl buffer (100 mM, pH 8.0)

-

Hematin (co-factor)

-

L-epinephrine (co-factor)

-

Arachidonic acid (substrate)

-

This compound (test compound)

-

DMSO (vehicle)

-

Stannous chloride solution (for reaction termination)

-

Microplate reader or spectrophotometer

-

Prepare Enzyme Solution: In an Eppendorf tube, mix 146 µL of Tris-HCl buffer, 2 µL of 100 µM hematin, and 10 µL of 40 mM L-epinephrine. Add 20 µL of Tris-HCl buffer containing a specific amount of COX-1 or COX-2 enzyme (e.g., 0.1 µg for COX-1, 0.2 µg for COX-2). Incubate at room temperature for 2 minutes.[10]

-

Inhibitor Pre-incubation: Add 2 µL of this compound solution (dissolved in DMSO) at various concentrations to the enzyme solution. For the control, add 2 µL of DMSO. Pre-incubate at 37°C for 10 minutes.[10]

-

Initiate Reaction: Start the reaction by adding 20 µL of arachidonic acid to a final concentration of 5 µM.[10]

-

Terminate Reaction: After 2 minutes, stop the reaction by adding 30 µL of saturated stannous chloride solution.[11]

-

Detection: Measure the formation of prostaglandin E2 (PGE2) or another prostanoid product using a suitable method such as ELISA or LC-MS/MS.

-

Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.

5-Lipoxygenase (5-LOX) Inhibition Assay (Fluorometric)

This protocol describes a fluorometric method to measure the inhibitory activity of this compound on 5-LOX.

Materials:

-

5-Lipoxygenase (5-LOX) enzyme

-

LOX Assay Buffer

-

LOX Substrate

-

LOX Probe

-

This compound (test compound)

-

5-LOX Inhibitor (positive control)

-

White 96-well plate with a clear bottom

-

Fluorometric microplate reader (Ex/Em = 500/536 nm)

-

Sample Preparation: Prepare serial dilutions of this compound in LOX Assay Buffer.

-

Reaction Setup: In a 96-well plate, add the following to each well:

-

Sample wells: Diluted this compound solution.

-

Enzyme Control wells: LOX Assay Buffer.

-

Inhibitor Control wells: 5-LOX Inhibitor.

-

-

Add Enzyme: Add the 5-LOX enzyme to all wells except the blank.

-

Add Probe: Add the LOX Probe to all wells.

-

Initiate Reaction: Add the LOX Substrate to all wells.

-

Measurement: Immediately start measuring the fluorescence in kinetic mode at Ex/Em = 500/536 nm for 30-40 minutes.

-

Data Analysis: Calculate the rate of reaction (slope) for each well. Determine the percent inhibition for each concentration of this compound and calculate the IC50 value.

Cell Viability Assay (Trypan Blue Exclusion)

This protocol is used to assess the effect of this compound on the viability of cancer cells.

Materials:

-

Prostate cancer cell lines (e.g., PC-3) or other relevant cell lines

-

Complete cell culture medium

-

This compound (test compound)

-

DMSO (vehicle)

-

Trypan blue solution (0.4%)

-

Hemocytometer

-

Microscope

Procedure: [14]

-

Cell Seeding: Seed the cells in culture plates at an appropriate density and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound (dissolved in DMSO). Include a vehicle control (DMSO).

-

Incubation: Incubate the cells for the desired time periods (e.g., 24, 48 hours).

-

Cell Harvesting: Detach the cells from the plate using trypsin and resuspend them in complete medium.

-

Staining: Mix an aliquot of the cell suspension with an equal volume of 0.4% trypan blue solution.

-

Counting: Load the mixture onto a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group and determine the IC50 value.

Measurement of Prostaglandin E2 (PGE2) and Leukotriene B4 (LTB4) Levels

This protocol describes the general steps for measuring the levels of PGE2 and LTB4 in cell culture supernatants using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

Materials:

-

Cell culture supernatant from cells treated with this compound

-

Commercially available PGE2 ELISA kit

-

Commercially available LTB4 ELISA kit

-

Microplate reader

-

Sample Collection: Collect the cell culture supernatants after treating the cells with this compound and appropriate stimuli (e.g., IL-1β).

-

ELISA Assay: Perform the ELISA according to the manufacturer's instructions provided with the specific kit. This typically involves:

-

Adding standards and samples to the pre-coated microplate.

-

Adding a detection antibody.

-

Adding a substrate to develop a colorimetric signal.

-

Stopping the reaction.

-

-

Measurement: Read the absorbance at the specified wavelength using a microplate reader.

-

Data Analysis: Generate a standard curve and calculate the concentration of PGE2 or LTB4 in the samples.

Western Blotting for Protein Expression Analysis

This protocol is used to analyze the effect of this compound on the expression of specific proteins, such as COX-2, 5-LOX, and MMP-13.

Materials:

-

Cell lysates from cells treated with this compound

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies specific for the target proteins

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Quantification: Determine the protein concentration of the cell lysates.

-

SDS-PAGE: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane.

-

Blocking: Block non-specific binding sites on the membrane with blocking buffer.

-

Antibody Incubation: Incubate the membrane with the primary antibody, followed by the HRP-conjugated secondary antibody.

-

Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

-

Data Analysis: Quantify the band intensities to determine the relative expression levels of the target proteins.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways affected by this compound and a typical experimental workflow for its in vitro characterization.

Caption: this compound's inhibition of the arachidonic acid cascade.

Caption: Downstream signaling effects of this compound.

Caption: A typical experimental workflow for in vitro studies of this compound.

Conclusion

The in vitro models and experimental protocols detailed in this guide provide a robust framework for investigating the multifaceted pharmacological effects of this compound. The consistent findings across various cell-based and cell-free assays confirm its dual inhibitory action on the COX and 5-LOX pathways, with an additional notable effect on mPGES-1. The provided protocols offer standardized methods for researchers to further explore the therapeutic potential of this compound in diverse disease contexts. The continued application of these in vitro models will be crucial in elucidating its complete mechanism of action and in the development of next-generation anti-inflammatory therapies.

References

- 1. Multispecies Leukotriene B4 Competitive ELISA Kit (EHLTB4) - Invitrogen [thermofisher.com]

- 2. This compound, a potent COX/5-LOX inhibitor and a novel option for treatment of neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Activity and potential role of this compound in the management of osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anticancer effects of this compound (ML-3000) in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound suppresses prostaglandin E2 formation by interference with the inducible microsomal prostaglandin E2 synthase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Discovery and Development of a Novel mPGES-1/5-LOX Dual Inhibitor LFA-9 for Prevention and Treatment of Chronic Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 12. Lipoxygenase Activity Assay Kit (Fluorometric) - Creative BioMart [creativebiomart.net]

- 13. assaygenie.com [assaygenie.com]

- 14. ar.iiarjournals.org [ar.iiarjournals.org]

- 15. content.abcam.com [content.abcam.com]

- 16. abcam.com [abcam.com]

Animal Models for Licofelone Research in Osteoarthritis: A Technical Guide

Introduction

Osteoarthritis (OA) is a progressive, degenerative joint disease characterized by the breakdown of articular cartilage, subchondral bone remodeling, and synovial inflammation, leading to pain and disability. While traditional therapies like nonsteroidal anti-inflammatory drugs (NSAIDs) primarily manage symptoms, the development of disease-modifying osteoarthritis drugs (DMOADs) remains a critical unmet need. Licofelone ([2,2-dimethyl-6-(4-chlorophenyl)-7-phenyl-2,3-dihydro-1H-pyrrolizine-5-yl]-acetic acid) is a novel analgesic and anti-inflammatory agent that represents a promising therapeutic candidate.[1][2] It functions as a dual inhibitor of both cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) pathways.[1][3] This dual inhibition not only reduces the production of prostaglandins (PGs) but also leukotrienes (LTs), which are key inflammatory mediators implicated in OA pathophysiology and the gastrointestinal side effects of traditional NSAIDs.[4]

This technical guide provides an in-depth overview of the pivotal animal models used to investigate the efficacy and mechanism of action of this compound in osteoarthritis. It details the experimental protocols, summarizes key quantitative outcomes, and visualizes the underlying biological pathways and experimental workflows. This document is intended for researchers, scientists, and drug development professionals in the field of rheumatology and musculoskeletal research.

Core Mechanism of Action: Dual Inhibition of Arachidonic Acid Pathways

This compound's primary mechanism involves the competitive inhibition of both COX (COX-1 and COX-2) and 5-LOX enzymes.[5][6] These enzymes are crucial for the metabolism of arachidonic acid into pro-inflammatory eicosanoids. By blocking these pathways, this compound effectively reduces the synthesis of prostaglandins, such as PGE₂, and leukotrienes, such as LTB₄, thereby mitigating inflammation, pain, and cartilage degradation.[4][7]

Key Animal Models and Experimental Protocols

The most extensively documented animal model for evaluating this compound's DMOAD potential is the surgically induced canine model of osteoarthritis. Rodent models have also been employed to confirm its anti-inflammatory and anti-arthritic properties.

Canine Model: Anterior Cruciate Ligament Transection (ACLT)

The canine ACLT model is a well-established and widely used model for post-traumatic OA that closely mimics the structural and pathological changes seen in human OA.[8][9][10]

Experimental Protocol:

-

Animal Subjects: Adult dogs (e.g., mongrel dogs) are typically used.

-

Osteoarthritis Induction: OA is induced unilaterally in the stifle (knee) joint via surgical transection of the cranial (anterior) cruciate ligament (ACL).[11][12] This procedure creates joint instability, leading to progressive OA development over several weeks.[7]

-

Treatment Groups:

-

Study Design and Duration: Treatment typically begins either immediately after surgery or in a therapeutic paradigm, starting several weeks post-surgery (e.g., 4 weeks) to assess efficacy on established disease.[11][12] The treatment duration is commonly 8 weeks.[7][11]

-

Outcome Assessments: A comprehensive panel of assessments is used to evaluate the effects on joint structure, pain, and biochemical markers.

-

Macroscopic and Histological Evaluation: At the end of the study, joints are harvested. The severity of cartilage lesions on the femoral condyles and tibial plateaus and the size of osteophytes are macroscopically graded.[4][11] For microscopic analysis, tissue sections are stained (e.g., with Safranin-O) and evaluated using established scoring systems like the Osteoarthritis Research Society International (OARSI) or Mankin scores to quantify cartilage degradation.[14][15][16]

-

Biochemical and Gene Expression Analysis: Cartilage and synovial tissue are analyzed to measure the activity of key degradative enzymes and the expression of catabolic genes.

-

Subchondral Bone Metabolism: Primary osteoblasts are isolated from the subchondral bone plate and cultured. These cultures are used to measure levels of urokinase plasminogen activator (uPA), insulin-like growth factor-1 (IGF-I), prostaglandin E₂ (PGE₂), and leukotriene B₄ (LTB₄).[7][13]

-

Pain and Lameness Assessment: Objective gait analysis is performed using force plates to measure peak vertical force, an indicator of weight-bearing and pain.[17] Subjective lameness is also assessed using a visual analogue scale (VAS).[17]

-

Rodent Model: Adjuvant Arthritis

While primarily a model for rheumatoid arthritis, the rat adjuvant arthritis model is also used to assess the general anti-inflammatory and anti-arthritic effects of compounds.

Experimental Protocol:

-

Animal Subjects: Rats.

-

Disease Induction: Arthritis is induced by the injection of an adjuvant.

-

Treatment: this compound was administered at doses from 20 mg/kg to 80 mg/kg for 26 days.[4]

-

Outcome Assessments:

Quantitative Data Summary

The following tables summarize the key quantitative findings from this compound studies in the canine ACLT model.

Table 1: Efficacy of this compound on Structural Changes in Canine OA

| Parameter | This compound Dose (2.5 mg/kg/day) | This compound Dose (5 mg/kg/day) | Placebo | Statistical Significance (vs. Placebo) | Reference |

| Lesion Size Reduction (Femoral Condyles) | 39% | 64% | 0% | p < 0.04 | [4][11] |

| Lesion Size Reduction (Tibial Plateaus) | 45% | 54% | 0% | p < 0.04 | [4][11] |

| Osteophyte Development | Reduced | Reduced | N/A | p < 0.04 | [11] |

Table 2: Effect of this compound on Cartilage Catabolism and Subchondral Bone Metabolism in Canine OA

| Marker | Effect of this compound Treatment | Statistical Significance (vs. Placebo) | Reference |